molecular formula C16H15BrO3 B2540369 4-[(3-Bromobenzyl)oxy]-3-ethoxybenzaldehyde CAS No. 862680-24-8

4-[(3-Bromobenzyl)oxy]-3-ethoxybenzaldehyde

Cat. No. B2540369
CAS RN: 862680-24-8
M. Wt: 335.197
InChI Key: KFFGCOXRVKICFK-UHFFFAOYSA-N
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Description

“4-[(3-Bromobenzyl)oxy]-3-ethoxybenzaldehyde” is a chemical compound with the empirical formula C16H15BrO3 . It has a molecular weight of 335.19 . This compound is typically in solid form .


Molecular Structure Analysis

The molecular structure of “4-[(3-Bromobenzyl)oxy]-3-ethoxybenzaldehyde” is characterized by the presence of a bromobenzyl group attached to an ethoxybenzaldehyde group . The exact structure can be determined using techniques such as NMR .

Scientific Research Applications

Anti-Inflammatory Agents

The synthesis of ethyl (E)-(3-(4-((4-bromobenzyl)oxy)phenyl)acryloyl)glycinate (also known as compound 3) aimed to develop potent anti-inflammatory agents. In silico drug-likeness studies and in vitro COX-2 inhibition assays revealed promising results. Specifically:

Neuroprotective Properties

The compound’s cinnamic acid precursor, (E)-(3-(4-((4-bromobenzyl)oxy)phenyl)acrylic acid , already showed neuroprotective effects. Given the disruption of glycinergic neurotransmission in neuroinflammatory pathologies like Alzheimer’s disease, incorporating the glycine moiety into COX-2 inhibitors could offer protection against neuroapoptosis, synaptic dysfunction, and memory impairment .

Organic Synthesis

Arylboronic acids, including (4-((3-bromobenzyl)oxy)-3-chlorophenyl)boronic acid , serve as valuable building blocks for constructing complex organic molecules. Their ability to undergo Suzuki-Miyaura coupling reactions facilitates the formation of carbon-carbon bonds with various compatible coupling partners.

Drug Discovery and Lead Optimization

Compound 3’s improved biological activities compared to its precursor highlight its potential as a lead compound. Researchers can explore its structure for designing more effective hybrid molecules .

Medicinal Chemistry

Natural products, such as cinnamic acids, play a crucial role in designing novel compounds with significant biological properties. Researchers can leverage the unique features of compound 3 for further drug development .

Blood-Brain Barrier Penetration

The compound’s blood-brain barrier (BBB) penetrating potency was also calculated, indicating its potential for central nervous system applications .

Safety and Hazards

This compound may cause eye irritation (Hazard Statements H319) and should be handled with appropriate personal protective equipment . It is classified as a combustible solid (Storage Class Code 11) and should be stored and handled accordingly .

properties

IUPAC Name

4-[(3-bromophenyl)methoxy]-3-ethoxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15BrO3/c1-2-19-16-9-12(10-18)6-7-15(16)20-11-13-4-3-5-14(17)8-13/h3-10H,2,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFFGCOXRVKICFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C=O)OCC2=CC(=CC=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15BrO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(3-Bromobenzyl)oxy]-3-ethoxybenzaldehyde

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